molecular formula C20H21FN4OS2 B2856766 2-((2-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105222-96-5

2-((2-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Número de catálogo: B2856766
Número CAS: 1105222-96-5
Peso molecular: 416.53
Clave InChI: BXRVQWGDMXABIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur- and nitrogen-containing heterocyclic core. The structure features a 2-fluorobenzylthio group at position 2 and a 4-(2-methoxyphenyl)piperazinyl moiety at position 5 of the thiadiazole ring. These substituents confer unique physicochemical and pharmacological properties. The fluorine atom enhances lipophilicity and metabolic stability, while the piperazine group contributes to receptor-binding interactions, particularly in the central nervous system (CNS) . The compound is synthesized via multi-step reactions, including thioether formation and nucleophilic substitution, as inferred from analogous protocols in the evidence (e.g., alkylation of thiadiazoles with alkyl iodides under basic conditions) .

Propiedades

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS2/c1-26-18-9-5-4-8-17(18)24-10-12-25(13-11-24)19-22-23-20(28-19)27-14-15-6-2-3-7-16(15)21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRVQWGDMXABIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-((2-fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20FN3OSC_{21}H_{20}FN_3OS, with a molecular weight of 413.47 g/mol. The structure features a thiadiazole ring, which is known for its versatility in medicinal chemistry.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing a 1,3,4-thiadiazole scaffold exhibit significant antibacterial and antifungal activities.

  • Bacterial Activity : A study demonstrated that thiadiazole derivatives showed inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions exhibited enhanced antibacterial activity with MIC values ranging from 20 to 28 μg/mL against Staphylococcus aureus and Bacillus subtilis .
  • Fungal Activity : The same studies reported antifungal activities against pathogens like Candida albicans and Aspergillus niger, highlighting the potential of these compounds in treating fungal infections .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been investigated in several studies. Specifically:

  • Cell Line Studies : Compounds similar to the target compound have shown promising results against various cancer cell lines. For example, a derivative demonstrated significant antiproliferative activity against the HEPG2 liver cancer cell line with an EC50 value of approximately 10.28 μg/mL .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Anti-inflammatory and Analgesic Properties

Thiadiazole derivatives are also recognized for their anti-inflammatory properties:

  • Inflammation Models : In vivo studies have indicated that certain thiadiazoles can reduce inflammation markers in animal models, suggesting their potential as anti-inflammatory agents .

Case Study 1: Antimicrobial Efficacy

A series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines were synthesized and tested for antimicrobial activity. Results indicated that fluorinated derivatives exhibited inhibition rates between 81% and 91% against S. aureus, outperforming standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

In a comparative study on various thiadiazole derivatives, one compound showed a significant reduction in tumor growth in xenograft models. The mechanism was linked to the inhibition of specific kinases involved in cancer progression .

Data Summary

Biological ActivityTarget Pathogen/Cell LineMIC/EC50 ValuesReference
AntibacterialStaphylococcus aureus20–28 μg/mL
AntifungalCandida albicansMIC = 24–26 μg/mL
AnticancerHEPG2EC50 = 10.28 μg/mL
Anti-inflammatoryIn vivo modelsN/A

Aplicaciones Científicas De Investigación

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that certain thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives such as 1,3,4-thiadiazole-2-sulfonamide have shown decreased viability in human leukemia and solid tumors, including breast and lung cancers . The mechanism of action often involves the inhibition of carbonic anhydrases, which play a critical role in tumor growth and metastasis.

Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant potential of thiadiazole derivatives. Compounds similar to 2-((2-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole have been synthesized and tested for their efficacy in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. These studies demonstrate that modifications in the thiadiazole structure can lead to significant anticonvulsant activity .

Antibacterial Properties

Thiadiazole derivatives have also been evaluated for their antibacterial activities. Studies indicate that certain compounds exhibit potent activity against Gram-positive and Gram-negative bacteria. The presence of specific functional groups within the thiadiazole structure enhances its interaction with bacterial enzymes, leading to effective inhibition .

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that the substitution pattern on the thiadiazole ring significantly influences biological activity. For example:

SubstituentBiological Activity
Methoxy groupEnhanced anticonvulsant activity
Fluorobenzyl groupIncreased cytotoxicity against cancer cells

These insights guide further modifications aimed at optimizing therapeutic efficacy.

Synthesis and Evaluation

A notable case study involved synthesizing a series of thiadiazole derivatives based on the structure of 2-((2-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole. The synthesized compounds were evaluated for their biological activities using various in vitro assays:

  • Anticancer Assays : Compounds were tested against several cancer cell lines with results indicating a dose-dependent decrease in cell viability.
  • Anticonvulsant Screening : The most active compounds were subjected to MES and PTZ models with promising results.

Clinical Implications

The findings from these studies suggest potential clinical applications for thiadiazole derivatives in treating conditions such as epilepsy and cancer. The ongoing research aims to transition these compounds from laboratory settings to clinical trials.

Comparación Con Compuestos Similares

Research Findings and Implications

  • Substituent Effects : The 2-fluorobenzylthio group enhances lipophilicity and target engagement across multiple studies, while the piperazine moiety may confer CNS selectivity .
  • Structural Optimization : Replacing the oxadiazole core with thiadiazole (as in the target compound) could improve metabolic stability but may require trade-offs in synthetic yield .
  • Biological Gaps : While antifungal and antiparasitic activities are documented for analogues, the target compound’s specific pharmacological profile remains uncharacterized and warrants further investigation.

Q & A

Q. What established synthetic routes are available for 2-((2-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:
  • Thiol-alkylation : Reaction of a thiol intermediate (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid .
  • Piperazine coupling : Introduction of the 4-(2-methoxyphenyl)piperazine moiety via nucleophilic substitution or coupling reactions under reflux conditions, often using polar aprotic solvents like DMF or THF .
  • Key intermediates : Thiadiazole and triazole precursors are synthesized first, followed by sequential functionalization .
  • Optimization : Reaction temperature (70–90°C), solvent choice (e.g., ethanol or acetonitrile), and catalysts (e.g., POCl₃ for cyclization) are critical for yield improvement .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : A combination of spectral and chromatographic techniques is used:
MethodPurposeExample from Evidence
¹H/¹³C NMR Confirm substituent connectivityDistinct aromatic and piperazine proton signals
IR Spectroscopy Validate thioether (-S-) and thiadiazole (C=N) bondsPeaks at 650–750 cm⁻¹ (C-S stretching)
HPLC Assess purity (>95% typical)Retention time matching reference standards
Elemental Analysis Verify empirical formulaC, H, N, S content within 0.4% of theoretical values

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound for target binding?

  • Methodological Answer : Molecular docking identifies potential binding modes and informs structural modifications:
  • Target selection : Prioritize receptors with known affinity for thiadiazole/piperazine hybrids (e.g., serotonin or dopamine receptors) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameters include grid size (20–25 Å) and exhaustiveness (8–16) .
  • Key interactions : Hydrogen bonding with 2-methoxyphenyl groups, hydrophobic contacts with fluorobenzyl motifs .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme assays .

Example : Derivatives with extended hydrophobic chains showed improved docking scores (−9.2 kcal/mol vs. −7.8 kcal/mol for parent compound), correlating with enhanced in vitro activity .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., varying antimicrobial potency)?

  • Methodological Answer : Contradictions arise from differences in experimental design. Mitigation strategies include:
  • Standardized assays : Replicate studies using identical bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols .
  • Solubility adjustments : Use DMSO concentrations ≤1% to avoid solvent interference in cell-based assays .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain potency drops in vivo vs. in vitro .
  • Structural analogs : Compare bioactivity of fluorobenzyl vs. chlorobenzyl derivatives to isolate electronic effects .

Q. What strategies optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Scale-up requires balancing yield, purity, and cost:
  • Solvent selection : Replace ethanol with cheaper alternatives like IPA (isopropyl alcohol) without compromising yield .
  • Catalyst recycling : Test immobilized catalysts (e.g., silica-supported POCl₃) to reduce waste .
  • Process monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation in real time .
  • Case study : Switching from batch to flow chemistry reduced reaction time from 12 h to 2 h and improved yield by 15% .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s metabolic stability?

  • Methodological Answer : Discrepancies may stem from:
  • Species-specific metabolism : Human vs. rodent cytochrome P450 enzymes degrade the compound at different rates .
  • Analytical sensitivity : LC-MS/MS detection limits (e.g., 0.1 ng/mL vs. 1 ng/mL) affect reported half-lives .
  • Solution : Conduct cross-species microsomal studies and validate with isotopically labeled analogs .

Experimental Design Recommendations

Q. What in vitro assays are most suitable for evaluating anticancer activity?

  • Methodological Answer : Prioritize assays based on mechanism:
  • Cytotoxicity : MTT assay on HeLa or MCF-7 cells (IC₅₀ typically 5–20 μM for active derivatives) .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining .
  • Target inhibition : Kinase inhibition profiling (e.g., EGFR or CDK2) at 10 μM compound concentration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.